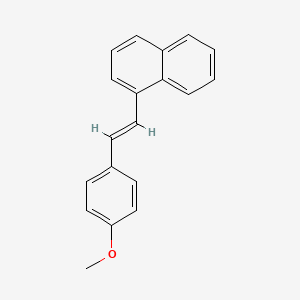
N,N-bis(b-chloroethyl)-o-phenylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms of a benzene-1,2-diamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine typically involves the reaction of benzene-1,2-diamine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine follows similar synthetic routes but with optimized conditions for higher yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the chloroethyl groups to ethyl groups.
Substitution: Nucleophilic substitution reactions can replace the chloroethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Nitroso or nitro derivatives of benzene-1,2-diamine.
Reduction: Ethyl-substituted benzene-1,2-diamine.
Substitution: Azido or thiourea-substituted benzene-1,2-diamine.
Scientific Research Applications
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in protein and DNA studies.
Medicine: Explored for its cytotoxic properties and potential use in cancer therapy.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl groups can form covalent bonds with nucleophilic atoms, such as nitrogen and oxygen, in proteins and DNA. This alkylation can lead to cross-linking, which disrupts the normal function of these biomolecules and can result in cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(2-chloroethyl)benzene-1,4-diamine
- N,N-bis(2-chloroethyl)benzene-1,3-diamine
- N,N-bis(2-chloroethyl)aniline
Uniqueness
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine is unique due to the specific positioning of the chloroethyl groups on the benzene-1,2-diamine structure. This positioning influences its reactivity and interaction with biological molecules, making it distinct from other similar compounds. The ortho-substitution pattern in 2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine can lead to different steric and electronic effects compared to meta- or para-substituted analogs.
Properties
Molecular Formula |
C10H14Cl2N2 |
|---|---|
Molecular Weight |
233.13 g/mol |
IUPAC Name |
2-N,2-N-bis(2-chloroethyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H14Cl2N2/c11-5-7-14(8-6-12)10-4-2-1-3-9(10)13/h1-4H,5-8,13H2 |
InChI Key |
REUUVTULEYHTCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methylbenzo[4,5]imidazo[1,2-b]pyrido[1,2-d][1,2,4]thiadiazin-3-ol](/img/structure/B13850579.png)
![N-[3',4'-Diacetoxy-(E)-cinnamoyl]-3-hydroxy-L-tyrosine](/img/structure/B13850581.png)






![2-amino-5-[[4-[(1-methylcyclohexyl)methoxy]phenyl]methyl]-4(5H)-thiazolone](/img/structure/B13850628.png)

![3-Amino-2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]benzoic Acid](/img/structure/B13850640.png)
![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-acetamido-2-methylpentanoate](/img/structure/B13850642.png)
![5,6-dihydro-4H-furo[3,4-c]pyrrole](/img/structure/B13850664.png)
